molecular formula C20H20ClN3O3 B15293533 Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester

Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester

Cat. No.: B15293533
M. Wt: 385.8 g/mol
InChI Key: SZKFFGCNEYOCFI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester is a complex organic compound with a unique structure that includes a dibenzoxazepine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester typically involves multiple steps. One common method includes the reaction of 2-chlorodibenz[b,f][1,4]oxazepine with piperazine in the presence of a suitable base, followed by esterification with ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester is unique due to its specific ester functional group and the presence of a piperazine moiety. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

ethyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate

InChI

InChI=1S/C20H20ClN3O3/c1-2-26-20(25)24-11-9-23(10-12-24)19-15-13-14(21)7-8-17(15)27-18-6-4-3-5-16(18)22-19/h3-8,13H,2,9-12H2,1H3

InChI Key

SZKFFGCNEYOCFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl

Origin of Product

United States

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